molecular formula C34H52Br2O2S2 B567230 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole CAS No. 1336893-15-2

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B567230
CAS No.: 1336893-15-2
M. Wt: 716.716
InChI Key: XXZPBOPQASGASH-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-f][1]benzothiole core substituted with bromine atoms at the 2,6-positions and alkoxy groups (2-butyloctoxy) at the 4,8-positions. The bromine substituents enhance intermolecular halogen bonding and electron-deficient character, while the branched alkoxy chains improve solubility in organic solvents, making it suitable for solution-processed organic electronic devices .

Properties

IUPAC Name

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZPBOPQASGASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[1,2-b:4,5-b']dithiophene

The parent compound, benzo[1,2-b:4,5-b']dithiophene, undergoes regioselective bromination at the 2- and 6-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform or dichloromethane) at 0–25°C. This step achieves >90% selectivity for the 2,6-dibromo derivative when catalyzed by Lewis acids such as FeCl₃.

Reaction Conditions

ParameterValue
ReactantBenzo[1,2-b:4,5-b']dithiophene
Brominating AgentNBS (2.2 equiv)
CatalystFeCl₃ (0.1 equiv)
SolventCHCl₃
Temperature0°C → 25°C (gradual warming)
Yield85–92%

Alkoxylation: Introduction of 2-Butyloctoxy Groups

The 4- and 8-positions of the dibrominated core are functionalized with 2-butyloctoxy chains via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with 2-Butyloctyl Bromide

In anhydrous dimethylformamide (DMF), the dibromo intermediate reacts with 2-butyloctyl bromide (2.5 equiv per alkoxy group) in the presence of potassium tert-butoxide (t-BuOK) as a base. The reaction proceeds at 80–100°C for 12–24 hours, yielding the dialkoxylated product.

Key Optimization Parameters

  • Base Strength : Strong bases (e.g., t-BuOK) enhance deprotonation of the aromatic ring, accelerating substitution.

  • Solvent Polarity : Polar aprotic solvents like DMF stabilize the transition state.

  • Alkyl Halide Purity : ≥98% purity minimizes side reactions.

Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Copper-Catalyzed Ullmann Coupling

For sterically hindered substrates, Ullmann coupling using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in toluene at 110°C improves efficiency. This method reduces reaction time to 8–10 hours but requires rigorous exclusion of moisture.

Comparative Performance

MethodConditionsYield
SNArDMF, t-BuOK, 24h, 80°C70–78%
UllmannToluene, CuI, 8h, 110°C65–72%

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). The target compound elutes at Rf = 0.3–0.4 (TLC, silica gel).

Recrystallization

Recrystallization from n-butanol at −20°C yields colorless crystals suitable for X-ray diffraction. Purity is confirmed by:

  • HPLC : >99% (C18 column, acetonitrile/water).

  • ¹H NMR (CDCl₃): δ 7.90–7.97 (aromatic protons), 3.90–4.10 (OCH₂), 1.20–1.70 (alkyl chains).

Industrial-Scale Adaptations

Batch processes are preferred for large-scale synthesis (>1 kg). Key modifications include:

  • Continuous Flow Reactors : Enhance heat transfer during bromination and alkoxylation.

  • Automated Column Chromatography : Reduces purification time by 40%.

  • Waste Minimization : Solvent recovery systems reclaim >90% of DMF and toluene.

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in brominationUse FeCl₃ catalyst
Incomplete alkoxylationExcess alkyl halide (2.5 equiv)
Low crystallinityRecrystallize from n-butanol

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno2,3-fbenzothiole derivatives, while coupling reactions can produce extended conjugated polymers .

Scientific Research Applications

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the thieno2,3-fbenzothiole core allows for efficient charge transfer and conjugation. This makes it an excellent candidate for use in electronic devices, where it can facilitate the movement of electrons through the material .

Comparison with Similar Compounds

Table 2: Electronic Properties

Compound Name / ID Absorption λ_max (nm) HOMO/LUMO (eV) Charge Mobility (cm²/Vs)
Target Compound ~450–550* -5.3/-3.8* 0.01–0.1*
BT-IC () 600–700 -5.5/-3.9 0.1–0.5
gBDT-TT () 500–600 -5.2/-3.6 0.001–0.01
  • Key Findings: The target compound’s alkoxy chains likely redshift absorption compared to gBDT-TT but less than BT-IC due to the absence of fluorinated electron acceptors . Bromine substitution may elevate HOMO levels slightly compared to fluorine, reducing open-circuit voltage (V_OC) in solar cells but improving compatibility with donor polymers .
2.3 Solubility and Processability
  • The 2-butyloctoxy chains provide moderate solubility in chlorobenzene and chloroform, critical for spin-coating. This contrasts with M-Br (), where bromododecyl chains enhance solubility but require halogen-free processing for device compatibility .

Research Implications and Limitations

  • Advantages of Target Compound :
    • Tunable alkyl chains for solubility optimization.
    • Bromine atoms enable post-synthetic modifications (e.g., cross-coupling for polymerization) .
  • No direct data on thermal stability or device performance; further studies are needed.

Biological Activity

2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is a complex organic compound with the molecular formula C34H52Br2O2S2. This compound has garnered interest in various scientific fields, particularly in organic electronics and material science due to its unique structural properties and potential applications.

  • Molecular Weight : 716.7 g/mol
  • CAS Number : 1336893-15-2
  • IUPAC Name : 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole

The compound features a thieno[2,3-f]benzothiole core with two bromine atoms and long alkoxy chains that influence its solubility and electronic properties.

The biological activity of this compound can be attributed to its role in the construction of sulfone-based dual acceptor copolymers. These materials are essential in organic electronics for their ability to facilitate charge transport and enhance the efficiency of photovoltaic devices.

Biochemical Pathways

Research indicates that 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole interacts with various biochemical pathways by forming copolymers that exhibit unique electronic properties. This interaction is crucial for applications in organic solar cells and light-emitting diodes (LEDs).

Biological Activity

The biological activity of 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole has been explored through various studies focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

Toxicological assessments have shown that compounds similar to 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole can exhibit cytotoxic effects on certain cell lines. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines revealed that certain derivatives of thieno[2,3-f]benzothiole can induce apoptosis at specific concentrations.
Cell LineConcentration (µM)Effect
A5491050% inhibition
HeLa5Induction of apoptosis

These findings suggest that while the compound may have potential therapeutic applications, careful consideration of dosage is essential to mitigate toxicity.

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Preliminary studies indicate that it may scavenge free radicals effectively due to the presence of thieno and benzothiole moieties.

Applications in Organic Electronics

Due to its favorable electronic properties, 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is utilized in:

  • Organic Photovoltaics : It serves as a key component in the active layer of organic solar cells where it enhances light absorption and charge mobility.
  • Organic Field Effect Transistors (OFETs) : The compound's structure allows for efficient charge transport, making it suitable for use in OFETs.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Study on Organic Solar Cells : Researchers demonstrated that incorporating this compound into a polymer blend improved power conversion efficiency by 30% compared to traditional materials.
    • Efficiency Improvement : From 5% to 6.5% under standard testing conditions.
  • Development of LED Materials : The use of this compound in LED fabrication resulted in devices with enhanced brightness and reduced energy consumption.

Q & A

Q. Key Optimization Factors :

  • Catalyst selection (e.g., K₂CO₃ vs. NaH).
  • Solvent polarity to control reaction kinetics.
  • Temperature (reflux vs. room temperature) to balance reactivity and side reactions.

(Basic) How is this compound characterized structurally, and what analytical techniques resolve its regioisomeric purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, ¹H NMR resolves alkoxy chain integration (e.g., δ 4.1–4.3 ppm for -OCH₂ groups) and aromatic protons (δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 604.5) and bromine isotope patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms regioisomeric purity by comparing experimental and simulated diffraction patterns .

Q. Data Interpretation Example :

TechniqueKey ObservationsReference
¹H NMRδ 4.2 ppm (OCH₂), δ 7.3 ppm (aromatic H)
HR-MS[M+H]⁺ = 604.5 (calc. 604.5)

(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Toxicity : Limited data; treat as a potential irritant. Avoid inhalation and skin contact .

(Advanced) How does the 2-butyloctoxy substituent influence the compound’s optoelectronic properties in organic photovoltaics (OPVs)?

Methodological Answer :
The 2-butyloctoxy group enhances solubility and modulates energy levels:

  • Bandgap Tuning : Alkoxy chains reduce aggregation, narrowing the bandgap (e.g., 1.83 eV) via electron-donating effects .
  • HOMO/LUMO Levels : Deep HOMO (–5.64 eV) increases open-circuit voltage (VOC = 1.09 V) in OPV devices .
  • Morphology : Branched chains improve blend compatibility with acceptors (e.g., PC70BM), enhancing charge transport .

Q. Device Performance :

ParameterValueReference
Power Conversion Efficiency (PCE)4.33%
VOC1.09 V

(Advanced) How can researchers resolve discrepancies in optical absorption data between synthesized batches?

Q. Methodological Answer :

  • Controlled Synthesis : Standardize reaction conditions (e.g., solvent purity, temperature gradients) to minimize batch variations .
  • Analytical Triangulation : Cross-validate UV-Vis spectra with cyclic voltammetry (CV) and density functional theory (DFT) calculations .
  • Impurity Profiling : Use HPLC-MS to detect brominated byproducts or unreacted precursors .

Q. Example Workflow :

Repeat synthesis with anhydrous DMF and degassed solvents.

Compare UV-Vis λmax (e.g., 450 nm vs. 465 nm) to identify aggregation effects.

Correlate with CV-derived HOMO levels for consistency .

(Advanced) What strategies optimize this compound’s performance in all-small-molecule organic solar cells (ASM-OSCs)?

Q. Methodological Answer :

  • Solvent Additives : 1,8-Diiodooctane (DIO) reduces phase separation, improving fill factor (FF) .
  • Thermal Annealing : Post-deposition annealing at 100°C for 10 minutes enhances crystallinity and charge mobility .
  • Ternary Blends : Introduce a second donor (e.g., TBFT-TR) to broaden absorption, achieving PCE >14% .

Q. Key Parameters :

Optimization StepOutcomeReference
DIO (0.5% v/v)FF increased by 12%
Thermal AnnealingJSC ↑ 18%

(Advanced) How do structural analogs (e.g., varying alkoxy chain length) affect charge transport properties?

Q. Methodological Answer :

  • Chain Length vs. Mobility : Longer chains (e.g., octyl vs. butyl) reduce crystallinity but improve solubility, balancing processability and performance .
  • Electrochemical Stability : Branched chains (e.g., 2-butyloctoxy) resist oxidative degradation better than linear analogs (e.g., hexyloxy) .

Q. Comparative Data :

SubstituentHole Mobility (cm²/Vs)Reference
2-Butyloctoxy2.1 × 10⁻³
Hexyloxy1.5 × 10⁻³

(Advanced) What computational methods predict the compound’s solid-state packing and electronic structure?

Q. Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts HOMO/LUMO levels and dipole moments .
  • Molecular Dynamics (MD) : Simulations (e.g., Materials Studio) model π-π stacking distances (~3.6 Å), correlating with XRD data .
  • Charge-Transport Modeling : Marcus theory evaluates reorganization energy (λ = 0.35 eV), indicating high charge mobility .

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